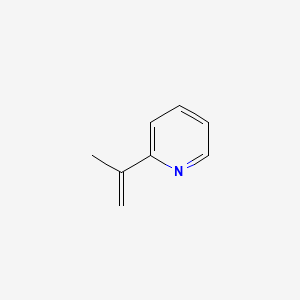

2-Isopropenylpyridine

描述

Contextualization within Pyridine (B92270) Chemistry

2-Isopropenylpyridine is an organic compound belonging to the pyridine family. ontosight.ai Pyridines are a class of heterocyclic aromatic compounds characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. ontosight.aicymitquimica.com The structure of this compound consists of this pyridine ring with an isopropenyl group (a three-carbon chain with a double bond) attached at the 2-position, adjacent to the nitrogen atom. ontosight.ainih.gov This specific arrangement gives the molecule its formal IUPAC name: 2-(prop-1-en-2-yl)pyridine. nih.gov

The presence of the nitrogen atom in the pyridine ring imparts basic properties to the compound. cymitquimica.com The isopropenyl group, with its reactive carbon-carbon double bond, makes the compound susceptible to addition reactions and, most notably, polymerization. ontosight.ai This dual functionality—a basic heterocyclic core and a polymerizable vinyl-type group—defines its chemical character and its utility as a versatile building block in synthesis.

Significance in Contemporary Chemical Research

The unique structure of this compound makes it a significant monomer and intermediate in several areas of modern chemical research, particularly in polymer science and organic synthesis.

In polymer chemistry, this compound is used as a monomer to produce polymers and copolymers with unique properties. ontosight.ai Its polymerization, particularly through living anionic polymerization techniques, allows for the creation of polymers with well-defined structures and narrow molecular weight distributions. researchgate.netresearchgate.net These polymers are explored for applications in materials science, potentially yielding materials with interesting conductive or optical properties. ontosight.ai For instance, it can be used as an end-capping agent in the synthesis of complex block copolymers, which are materials designed with specific nanostructures and properties. researchgate.netresearchgate.net Studies on the equilibrium anionic polymerization of this compound have provided key kinetic and thermodynamic data, contributing to the fundamental understanding of how these monomers behave. researchgate.netacs.org

In the realm of organic synthesis, this compound serves as a valuable precursor for more complex molecules. It is a building block in the synthesis of various organic compounds, including those with potential applications in the pharmaceutical and agrochemical industries. ontosight.aicymitquimica.com Recent research has demonstrated its use as a dienophile in Lewis acid-promoted Diels-Alder reactions, a powerful method for constructing complex cyclic systems that are prominent in drug discovery. rsc.orgrsc.org Furthermore, it has been employed in advanced photoenzymatic reactions, such as enantioselective hydrocyanoalkylation, to produce high-value chiral nitriles, which are important intermediates in pharmaceutical synthesis. acs.org

Historical Overview of Key Discoveries and Developments

The story of this compound is intertwined with the broader history of pyridine and polymer chemistry. The foundational work on pyridine derivatives began in the 19th century, but the specific exploration of vinylpyridines, including this compound, gained momentum with the rise of polymer science in the 20th century. numberanalytics.com

Early investigations into vinylpyridines, such as the closely related 2-vinylpyridine (B74390), demonstrated their ability to undergo polymerization and their utility in industrial applications, like acting as a binder for tire cords. wikipedia.org This established the potential of pyridine-containing monomers.

Later, research focused on more controlled polymerization methods. A significant development was the application of anionic polymerization to this compound. researchgate.net Studies in the 1980s explored the kinetics and thermodynamics of its anionic polymerization, revealing its "living" polymerization characteristics, where the polymerization process proceeds without termination, allowing for the synthesis of well-defined polymers. researchgate.netacs.org These studies also investigated the stereochemistry of the polymerization process, providing deeper insight into how the monomer units add to the growing polymer chain. acs.org

More recently, the development of advanced catalytic methods has opened new avenues for this compound. The exploration of its reactivity in sophisticated transformations like Lewis acid-catalyzed Diels-Alder reactions and photoenzymatic processes marks its entry into the field of modern asymmetric synthesis, where the goal is to create specific three-dimensional molecular architectures. rsc.orgrsc.orgacs.org

Compound Properties and Data

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉N |

| Molecular Weight | 119.16 g/mol |

| Appearance | Colorless liquid |

| IUPAC Name | 2-(prop-1-en-2-yl)pyridine |

| CAS Number | 6515-13-5 |

| Solubility in water | 1202 mg/L @ 25 °C (estimated) |

Source: ontosight.ainih.govthegoodscentscompany.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₈H₉N |

| Pyridine | C₅H₅N |

| 2-Vinylpyridine | C₇H₇N |

| Styrene | C₈H₈ |

| Butadiene | C₄H₆ |

| Isobutylene | C₄H₈ |

| Methyl methacrylate (B99206) | C₅H₈O₂ |

| Ethylene oxide | C₂H₄O |

| Trimethylchlorosilane | C₃H₉ClSi |

| Dimethyldichlorosilane | C₂H₆Cl₂Si |

| α-Methylstyrene | C₉H₁₀ |

| 2-isopropenyl-4,5-dimethyloxazole | C₈H₁₁NO |

| 2-isopropenylthiazole | C₆H₇NS |

| Butyllithium | C₄H₉Li |

| Methanesulfonic acid | CH₄O₃S |

| 3-Isopropenylpyridine | C₈H₉N |

| 4-Isopropenylpyridine | C₈H₉N |

| Pyrimidine | C₄H₄N₂ |

| Pyrazine | C₄H₄N₂ |

| Quinoline | C₉H₇N |

| 2-(prop-1-en-1-yl)pyridine | C₈H₉N |

| Isoprene | C₅H₈ |

| Resorcinol | C₆H₆O₂ |

| Formaldehyde (B43269) | CH₂O |

| 2-(2-methoxyethyl)pyridine | C₈H₁₁NO |

| 4-Pyridinecarbonitrile | C₆H₄N₂ |

| Axitinib | C₂₂H₁₈N₄OS |

| 2-isopropyl-5-acetyl-pyridine | C₁₀H₁₃NO |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-prop-1-en-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-7(2)8-5-3-4-6-9-8/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKIORXNEJFOPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20983720 | |

| Record name | 2-(Prop-1-en-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20983720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6515-13-5 | |

| Record name | 2-(1-Methylethenyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6515-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropenylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006515135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Prop-1-en-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20983720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Routes for 2 Isopropenylpyridine and Derivatives

Established Synthetic Pathways

Traditional methods for synthesizing 2-isopropenylpyridine and its precursors are characterized by their reliability and scalability, forming the foundation of its industrial production.

Reaction of 2-Methylpyridine (B31789) with Formaldehyde (B43269) and Base, Followed by Dehydration

A primary and analogous route for the synthesis of vinylpyridines involves the reaction of a methylpyridine with an aldehyde or ketone. For this compound specifically, the synthesis begins with 2-methylpyridine (also known as α-picoline). The methyl group of 2-methylpyridine is sufficiently acidic to be deprotonated by a strong base, such as sodium amide or an organolithium reagent like butyllithium, creating a nucleophilic carbanion.

Reaction Scheme:

Nucleophilic Addition: 2-Methylpyridine + Base → Carbanion

Carbanion + Acetone → 2-(Pyridin-2-yl)propan-2-ol

Dehydration: 2-(Pyridin-2-yl)propan-2-ol + Acid/Heat → this compound + H₂O

Strategies for Substituted this compound Precursors

The synthesis of substituted this compound derivatives can be approached in two primary ways: by using a pre-functionalized starting material or by modifying the pyridine (B92270) ring at an intermediate stage.

Starting with Substituted 2-Methylpyridines: A straightforward method involves applying the synthetic route described in 2.1.1 to a 2-methylpyridine that already bears the desired substituents on the pyridine ring. A variety of substituted 2-methylpyridines are commercially available or can be synthesized through established pyridine synthesis protocols, such as the Hantzsch pyridine synthesis or through functionalization of pyridine N-oxides.

Late-Stage Functionalization: Alternatively, functional groups can be introduced after the formation of the main scaffold. Methodologies for the direct C-H functionalization of pyridine rings have advanced significantly, allowing for the controlled introduction of substituents at specific positions. These methods can be applied to this compound itself or to its alcohol precursor, 2-(pyridin-2-yl)propan-2-ol, to generate a diverse library of derivatives.

Below is a table outlining common precursors for substituted pyridines.

| Precursor Compound | Resulting Pyridine Derivative | Synthetic Utility |

| Substituted 2-Methylpyridine | Ring-substituted this compound | Direct route to derivatives with specific electronic or steric properties. |

| Ylidenemalononitriles | Multi-substituted aminonicotinonitriles | Versatile intermediates for highly functionalized pyridine systems. rsc.org |

| β-Ketoesters and Ammonium Acetate | Substituted Pyridines | Key components in ring-formation reactions for building the pyridine core. nih.gov |

Anionic Oligomerization of this compound

Anionic oligomerization is a polymerization technique that proceeds via an anionic active center. For this compound, this process can be initiated by organometallic compounds, such as organolithium or organomagnesium reagents, in an aprotic solvent like tetrahydrofuran (THF). The reaction involves the initiation step, where the initiator adds to the monomer to form an active carbanionic species, followed by propagation, where successive monomer units add to the growing chain.

Research into the anionic oligomerization of this compound has provided insights into the stereochemistry of the polymerization process. Studies using carbon-13 labeled end groups have allowed for the detailed analysis of monomer addition and the stereoselectivity of the reaction. acs.org This level of control and analysis is crucial for understanding the polymer's microstructure and ultimately its physical properties. The process can produce oligomers with a controlled molecular weight and a narrow molecular weight distribution. acs.org

Novel and Emerging Synthetic Approaches

Recent research has focused on developing more efficient, sustainable, and versatile methods for the synthesis of this compound and its derivatives, addressing the limitations of traditional pathways.

Sustainable Synthesis Methods

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes for pyridine compounds. rsc.org These methods aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. rsc.org

Green Catalysts: The use of heterogeneous or reusable catalysts is a cornerstone of sustainable synthesis. For pyridine synthesis, solid acid catalysts like zeolites are being explored as alternatives to corrosive and difficult-to-recycle mineral acids. researchgate.net These catalysts can be easily separated from the reaction mixture and potentially reused, simplifying purification and reducing waste.

Alternative Solvents: Traditional organic solvents are often volatile and toxic. Research into green solvents, such as ionic liquids or supercritical fluids like CO2, offers a pathway to reduce the environmental impact of the synthesis. mdpi.com Solvent-free reaction conditions are also being developed, which can dramatically improve the atom economy and reduce waste. researchgate.net

The following table summarizes some green chemistry approaches applicable to pyridine synthesis.

| Green Approach | Principle | Potential Application in this compound Synthesis |

| Microwave-Assisted Synthesis | Alternative energy source for rapid heating. mdpi.com | Acceleration of the dehydration of 2-(pyridin-2-yl)propan-2-ol. |

| Heterogeneous Catalysis | Use of solid, reusable catalysts (e.g., zeolites). researchgate.net | Replacement of homogeneous acid catalysts in the dehydration step. |

| Solvent-Free Reactions | Conducting reactions without a solvent medium. researchgate.net | Minimizing waste in the synthesis of substituted pyridine precursors. |

Controlled Synthesis of Functionalized Derivatives

Modern synthetic chemistry offers powerful tools for the precise construction of complex molecules. These methods are increasingly applied to create functionalized pyridine derivatives with tailored properties for applications in materials science and pharmaceuticals.

The development of divergent synthetic routes allows for the creation of multiple, structurally diverse derivatives from a common intermediate. nih.gov For example, a key intermediate in the synthesis of this compound could be subjected to a variety of functionalization reactions, each leading to a unique derivative. Techniques such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) are particularly powerful for introducing a wide range of substituents onto the pyridine ring with high chemo- and regioselectivity. These advanced methods enable the synthesis of highly functionalized this compound derivatives that would be difficult to access through traditional routes.

Reaction Mechanisms and Kinetics in Synthesis

The formation of this compound and its subsequent polymerization are governed by distinct reaction mechanisms and kinetic principles. A thorough understanding of these aspects is crucial for controlling the synthesis of the monomer and the properties of the resulting polymer.

The synthesis of this compound can be achieved through several routes, with two prominent methods being the Wittig reaction of 2-acetylpyridine and the dehydration of 2-(pyridin-2-yl)propan-2-ol.

Wittig Reaction Route:

The Wittig reaction provides a reliable method for the formation of alkenes from carbonyl compounds. masterorganicchemistry.com In the synthesis of this compound, 2-acetylpyridine is reacted with a phosphorus ylide, typically methylenetriphenylphosphorane (Ph₃P=CH₂). The mechanism of this reaction can be described in the following steps byjus.comyoutube.com:

Nucleophilic Attack: The nucleophilic carbon of the phosphorus ylide attacks the electrophilic carbonyl carbon of 2-acetylpyridine. This results in the formation of a betaine intermediate, which is a species with adjacent positive and negative charges. masterorganicchemistry.com

Oxaphosphetane Formation: The betaine intermediate rapidly undergoes ring closure to form a four-membered ring intermediate known as an oxaphosphetane. organic-chemistry.org Some studies suggest that the oxaphosphetane may be formed directly through a [2+2] cycloaddition mechanism without the discrete formation of a betaine, particularly under lithium-salt-free conditions. wikipedia.org

Decomposition: The oxaphosphetane intermediate is unstable and decomposes to yield the final products. This occurs through the cleavage of the carbon-phosphorus and carbon-oxygen bonds, leading to the formation of the desired alkene, this compound, and a stable byproduct, triphenylphosphine oxide. The formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide is a significant driving force for this reaction. masterorganicchemistry.comorganic-chemistry.org

Dehydration of 2-(Pyridin-2-yl)propan-2-ol Route:

Another common synthetic route involves the acid-catalyzed dehydration of the tertiary alcohol, 2-(pyridin-2-yl)propan-2-ol. This elimination reaction typically proceeds through an E1 (elimination, unimolecular) mechanism due to the stability of the resulting tertiary carbocation. The mechanism involves the following steps libretexts.orgchemguide.co.uk:

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of the alcohol by a strong acid catalyst, such as sulfuric acid or phosphoric acid. This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).

Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a tertiary carbocation. The positive charge is located on the carbon atom that was previously bonded to the hydroxyl group. This step is the rate-determining step of the reaction.

Deprotonation and Alkene Formation: A weak base, which can be a water molecule or the conjugate base of the acid catalyst, abstracts a proton from a carbon atom adjacent to the carbocation. The electrons from the carbon-hydrogen bond then form a π-bond, resulting in the formation of the alkene, this compound.

It is important to note that for more complex alcohols, the possibility of forming multiple alkene products exists. However, in the case of 2-(pyridin-2-yl)propan-2-ol, the removal of a proton from the methyl groups is the primary pathway, leading to the desired this compound.

The anionic polymerization of this compound is a type of living polymerization, which, in the absence of impurities or terminating agents, proceeds until all the monomer is consumed, with the polymer chains remaining active. ethernet.edu.et A key characteristic of the anionic polymerization of this compound is that it is an equilibrium polymerization. acs.org

Pₙ⁻ + M ⇌ Pₙ₊₁⁻

where Pₙ⁻ is the growing polymer chain with 'n' monomer units, M is the monomer, and Pₙ₊₁⁻ is the polymer chain after the addition of another monomer unit.

The kinetics of such a polymerization are significantly influenced by temperature. As the temperature increases, the rate of the reverse reaction (depolymerization) increases. At a specific temperature, known as the ceiling temperature (T_c), the rate of polymerization equals the rate of depolymerization, and no net polymer formation occurs above this temperature.

Key kinetic and thermodynamic parameters that govern the anionic polymerization of this compound include the enthalpy of polymerization (ΔH) and the entropy of polymerization (ΔS). These parameters are related to the equilibrium monomer concentration ([M]ₑ) and the ceiling temperature by the following equations:

ln[M]ₑ = ΔH / (RT) - ΔS / R

T_c = ΔH / (ΔS + R ln[M]ₑ)

where R is the gas constant and T is the absolute temperature.

Research on the equilibrium anionic polymerization of this compound has provided insights into its kinetic and thermodynamic aspects. acs.org The following interactive data table illustrates the typical relationship between temperature and equilibrium monomer concentration for an equilibrium polymerization process.

This table provides illustrative data on how the equilibrium monomer concentration might change with temperature in an equilibrium anionic polymerization.

The thermodynamic parameters for the anionic polymerization of monomers structurally similar to this compound have been determined experimentally. These values provide an indication of the thermodynamic feasibility and the ceiling temperature of the polymerization.

This table presents typical thermodynamic data for the anionic polymerization of α-methylstyrene, a structurally related monomer, and illustrative values for this compound.

Polymerization Science and Engineering of 2 Isopropenylpyridine

Homopolymerization Studies

The homopolymerization of 2-isopropenylpyridine has been explored through both anionic and radical pathways, each offering distinct control over the polymer's molecular characteristics.

Anionic Polymerization of this compound: Kinetic and Thermodynamic Aspects

Anionic polymerization of this compound offers a pathway to well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The kinetics of this "living" polymerization are characterized by the absence of a termination step, allowing the polymer chains to grow until the monomer is consumed. The rate of polymerization is influenced by factors such as the choice of initiator, solvent polarity, and temperature.

The thermodynamics of the anionic polymerization of this compound have been investigated to understand the spontaneity and equilibrium of the reaction. Key thermodynamic parameters, including the enthalpy (ΔH) and entropy (ΔS) of polymerization, dictate the feasibility of the process. For isopropenyl monomers like this compound, these values are crucial in determining the position of the polymerization-depolymerization equilibrium. For comparison, the anionic polymerization of a similar monomer, 2-isopropenylnaphthalene (B1580880), in toluene (B28343) exhibits a ΔH of -9.0 kcal/mol and a ΔS of -29.9 cal/mol·K. kpi.ua

| Monomer | Solvent | ΔH (kcal/mol) | ΔS (cal/mol·K) |

|---|---|---|---|

| 2-Isopropenylnaphthalene | Toluene | -9.0 | -29.9 |

Equilibrium Polymerization Behavior and Ceiling Temperature

The anionic polymerization of this compound is a reversible process, characterized by an equilibrium between the monomer and the growing polymer chains. This equilibrium is highly dependent on the temperature and monomer concentration. The concept of ceiling temperature (Tc) is critical in this context, representing the temperature at which the rate of polymerization equals the rate of depolymerization for a given monomer concentration. acs.org Above the ceiling temperature, depolymerization is favored, while below it, polymerization proceeds.

The ceiling temperature is a function of the enthalpy and entropy of polymerization. For the anionic polymerization of 2-isopropenylnaphthalene in toluene, the extrapolated ceiling temperature for the bulk monomer is 69°C. kpi.ua This value provides an estimate for the thermal stability of the polymer and the conditions under which it can be synthesized and processed.

| Monomer | Solvent | Ceiling Temperature (Tc) for Bulk Monomer |

|---|---|---|

| 2-Isopropenylnaphthalene | Toluene | 69°C |

Radical Polymerization of this compound

Radical polymerization provides an alternative route to synthesize poly(this compound). This method typically involves the use of a radical initiator to generate free radicals that subsequently react with the monomer to propagate the polymer chain. While conventional radical polymerization can lead to polymers with a broad molecular weight distribution, the development of controlled or "living" radical polymerization techniques, such as atom transfer radical polymerization (ATRP), has enabled the synthesis of well-defined polymers from vinylpyridine monomers. researchgate.net

Studies on the controlled free-radical polymerization of the closely related monomer, 2-vinylpyridine (B74390), have demonstrated that linear polymers with narrow molecular weight distributions can be achieved. researchgate.net These findings suggest that similar control could be attainable for the radical polymerization of this compound, allowing for the synthesis of polymers with predictable molecular weights and architectures.

Copolymerization Strategies

The incorporation of this compound into copolymers, such as block and graft copolymers, expands the range of accessible material properties and applications.

Synthesis of Block Copolymers Involving this compound

Block copolymers are macromolecules composed of two or more distinct polymer chains linked together. The synthesis of block copolymers containing this compound can be achieved through sequential monomer addition in a living polymerization process. For instance, in a living anionic polymerization, a first monomer is polymerized to completion, and then this compound is added to the living polymer chains to form a second block. This method allows for precise control over the length and composition of each block.

Various controlled polymerization techniques, including ATRP, reversible addition-fragmentation chain-transfer (RAFT) polymerization, and nitroxide-mediated polymerization (NMP), are also powerful tools for synthesizing block copolymers with complex architectures. nih.gov These methods have been successfully employed to create block copolymers from a wide range of vinyl monomers, and their application to this compound would enable the creation of novel materials with tailored properties.

Synthesis of Graft Copolymers

Graft copolymers consist of a main polymer backbone with one or more side chains of a different chemical composition. The synthesis of graft copolymers involving this compound can be approached through three main strategies: "grafting-from," "grafting-to," and "grafting-through". cmu.edu

In the "grafting-from" method, initiating sites are created along a polymer backbone, from which the this compound side chains are then grown. The "grafting-to" approach involves the attachment of pre-formed poly(this compound) chains to a polymer backbone. The "grafting-through" technique utilizes a macromonomer of this compound that can be copolymerized with another monomer to form a graft copolymer. Radiation-induced grafting is another technique that has been used to graft vinylpyridine monomers onto polymer films. mdpi.com

Controlled/Living Polymerization Techniques (e.g., ATRP, RAFT)

The synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low dispersity, Đ), and specific architectures is crucial for high-performance applications. Controlled/living polymerization techniques have been instrumental in achieving this level of precision with 2-isopropenyl-2-oxazoline (B30960) (IPOx). Among these, Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization have been explored, alongside living anionic and group transfer polymerizations. mdpi.comnih.govnih.gov

Conventional free-radical polymerization of IPOx, typically initiated by azobisisobutyronitrile (AIBN), results in polymers with broad dispersity (Đ ranging from 1.8 to 2.0) and limited control over molar mass. mdpi.com In contrast, controlled methods offer significant advantages.

Anionic Polymerization: Living anionic polymerization of IPOx has been successfully achieved using initiators like n-butyllithium or a diphenylmethylpotassium/diethylzinc system. nih.govresearchgate.net This technique allows for the synthesis of well-defined PIPOx with controlled molecular weights up to and exceeding 100,000 g/mol and low polydispersity indices (Đ ≤ 1.17). researchgate.net

Atom Transfer Radical Polymerization (ATRP): While initial attempts at ATRP of IPOx were hampered by the strong coordination of the copper catalyst with the pendant oxazoline (B21484) groups, leading to only oligomeric products, successful aqueous-ATRP has been reported. digitellinc.comtu-dresden.de For instance, PIPOx with molar masses ranging from 3,300 to 45,000 g/mol has been prepared via aqueous-ATRP. digitellinc.com A 2-chloropropionitrile/CuCl/CuCl₂/TPMA (tris(2-pyridylmethyl)amine) initiating and catalytic system has also been effectively used. nih.gov

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization has been established as a viable method for the controlled polymerization of IPOx. mdpi.comnih.gov This technique employs a chain transfer agent (CTA) to mediate the polymerization, allowing for control over the polymer chain growth. Various CTAs, including dithiocarbamates, dithiobenzoates, and trithiocarbonates, have been utilized. nih.gov RAFT polymerization of IPOx can yield polymers with controlled molar masses and dispersities in the range of 1.2–1.5. nih.govresearchgate.net Statistical copolymerization of IPOx with monomers like methyl methacrylate (B99206) (MMA) and N-isopropylacrylamide (NIPAm) via RAFT has also been demonstrated, producing copolymers with varying compositions and narrow polydispersity indices (Đ = 1.21 to 1.37). researchgate.netmonash.edu

| Polymerization Technique | Initiator/CTA | Catalyst/Conditions | Molar Mass (M_n, g/mol) | Dispersity (Đ) | Reference |

|---|---|---|---|---|---|

| Living Anionic Polymerization | Diphenylmethylpotassium/Diethylzinc | THF, 0 °C | 6,800 - >100,000 | ≤1.17 | researchgate.net |

| Aqueous-ATRP | Not specified | Not specified | 3,300 - 45,000 | Not specified | digitellinc.com |

| ATRP | 2-chloropropionitrile | CuCl/CuCl₂/TPMA | Up to 20,000 | 1.2 - 1.5 | nih.gov |

| RAFT Polymerization | Dithiobenzoate | AIBN | <3,000 | ~1.35 | researchgate.net |

| RAFT Copolymerization (with NIPAm) | Dithiobenzoate | AIBN | Not specified | 1.21 - 1.37 | researchgate.netmonash.edu |

Advanced Polymeric Materials Derived from this compound

The pendant oxazoline rings along the PIPOx backbone serve as highly versatile reactive handles for post-polymerization modification. This functionality allows for the creation of a wide array of advanced polymeric materials with tailored properties for specific applications. mdpi.com

Functional Polymers for Biomedical Applications

PIPOx has emerged as a promising polymer platform for biomedical applications due to its demonstrated biocompatibility, non-cytotoxic nature, and immunomodulatory properties. mdpi.comnih.gov The ability to functionalize the polymer after polymerization makes it an ideal candidate for creating materials for drug delivery, tissue engineering, and more. mdpi.comresearchgate.net

Drug Delivery: The pendant oxazoline groups can be readily reacted with carboxylic acid-containing drugs or linker molecules, allowing for the covalent attachment of therapeutic agents. digitellinc.com The release of these drugs can be controlled, for instance, by pH. Studies have shown that the hydrolysis rate of drug-polymer conjugates is highest in basic conditions, while low pH suppresses release. digitellinc.com PIPOx-drug conjugates have been investigated for their anti-cancer properties. digitellinc.com Furthermore, PIPOx-based hydrogels have been developed as vehicles for the controlled release of hydrophilic drugs like propranolol (B1214883) hydrochloride. acs.org

Hydrogels for Tissue Engineering: PIPOx can be cross-linked to form hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water. ugent.beacs.org These hydrogels are attractive for tissue engineering applications. By using non-toxic, bio-based dicarboxylic acids as cross-linkers, biodegradable hydrogels can be prepared. ugent.beacs.org The properties of these hydrogels, such as their equilibrium swelling degree, cross-linking density, and mechanical stability, can be tuned by altering the reaction composition. acs.orgacs.org In vitro studies have demonstrated the non-cytotoxic character and protein-repellent properties of PIPOx hydrogels, making them suitable for applications like ophthalmologic materials. ugent.beacs.org

Responsive Polymeric Systems

"Smart" polymers that respond to external stimuli such as temperature and pH are of great interest for various applications, including sensors and controlled drug delivery. sigmaaldrich.com PIPOx serves as an excellent platform for creating such responsive systems.

Thermoresponsive Polymers: While PIPOx itself is hydrophilic, it can be converted into a thermoresponsive polymer by partially reacting the pendant oxazoline rings with aliphatic acids. rsc.orgrsc.org This modification introduces hydrophobic side chains, leading to a statistical copolymer that exhibits a lower critical solution temperature (LCST) in aqueous solutions. rsc.orgresearchgate.net Above the LCST, the polymer becomes insoluble and phase-separates from the water. The cloud point temperature (T_cp), which is a measure of the LCST, can be precisely tuned across a wide range of temperatures (5 °C to 97 °C) by controlling the degree of modification and the hydrophobicity of the attached aliphatic acid. rsc.org Copolymers of IPOx and N-isopropylacrylamide (NIPAm) also exhibit thermoresponsive behavior, with cloud points adjustable from 25 to 75 °C. monash.edu

pH-Responsive Systems: The oxazoline ring is susceptible to hydrolysis under acidic conditions, which can be utilized to create pH-degradable materials. ugent.be PIPOx-based hydrogels have been shown to be degradable under physiological conditions, which is advantageous for controlled drug release and as biodegradable implants. acs.org The release of drugs from PIPOx conjugates has also been shown to be pH-dependent. digitellinc.com

| Copolymer System | Modification | Tunable Cloud Point (T_cp) Range | Reference |

|---|---|---|---|

| PIPOx statistical copolymers | Partial reaction with various aliphatic acids | 5 °C to 97 °C | rsc.org |

| P(IPOx-stat-NIPAm) | Copolymerization with N-isopropylacrylamide | 25 °C to 75 °C | monash.edu |

Specialty Polymer Architectures

The use of controlled polymerization techniques allows for the synthesis of PIPOx-based polymers with complex and well-defined architectures, such as block, graft, and star copolymers. These architectures lead to unique properties and self-assembly behaviors.

Block Copolymers: Well-defined block copolymers containing PIPOx have been synthesized. For instance, living anionic polymerization has been used to create triblock copolymers of the type PIPOx-b-polystyrene-b-PIPOx. researchgate.net The self-assembly of these block copolymers in bulk has been studied, revealing the formation of ordered nanostructures. researchgate.net

Graft Copolymers (Molecular Brushes): Graft copolymers, also known as molecular brushes, consist of a polymer backbone with densely grafted polymer side chains. PIPOx can serve as a macroinitiator for the "grafting from" synthesis of such structures. The pendant oxazoline rings can be quantitatively converted into initiation sites for the living cationic ring-opening polymerization of other 2-oxazoline monomers, such as 2-methyl-, 2-ethyl-, and 2-isopropyl-2-oxazoline. tu-dresden.de This results in molecular brushes with a PIPOx backbone and poly(2-oxazoline) side chains. rsc.org Another approach involves the "grafting through" method, where a PIPOx macromonomer is copolymerized. rsc.org Additionally, functionalized PIPOx can be used in "grafting to" approaches, for example, using copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry to attach poly(2-ethyl-2-oxazoline) side chains to a polymethylmethacrylate (PMMA) backbone. monash.edu

Star Polymers: Star-shaped polymers consisting of multiple polymer "arms" radiating from a central core can be synthesized using PIPOx chemistry. The "arm-first" strategy is a common approach, where linear polymer arms are first synthesized and then cross-linked at their active chain ends to form the core. rsc.orgrsc.org For example, poly(2-ethyl-2-oxazoline) arms have been cross-linked with a bis-2-oxazoline cross-linker derived from 2-isopropenyl-2-oxazoline to create star polymers. rsc.orgresearchgate.net These core-cross-linked star polymers have potential applications in drug delivery due to their ability to encapsulate hydrophobic drugs within their core. rsc.orgrsc.org

Computational and Theoretical Investigations of 2 Isopropenylpyridine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and properties of molecules. nih.govnih.govsid.ir DFT methods are employed to analyze various aspects of 2-isopropenylpyridine, from its geometry to its reactivity patterns.

Geometry Optimization and Electronic Structure Analysis

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry to find the most stable conformation. nih.govresearchgate.net DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are performed to determine bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. nih.govresearchgate.net

The isopropenyl group, being a substituent on the pyridine (B92270) ring, can influence the planarity of the molecule. The dihedral angle between the plane of the pyridine ring and the isopropenyl group is a key parameter determined during geometry optimization. For similar substituted pyridines, non-planar arrangements are often observed, with dihedral angles influencing the electronic interaction between the substituent and the ring. nih.gov

Upon obtaining the optimized geometry, the electronic structure of this compound can be analyzed. This includes the examination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their distribution across the molecule are crucial for understanding its chemical reactivity and spectroscopic properties. The HOMO is typically localized on the more electron-rich parts of the molecule, indicating sites susceptible to electrophilic attack, while the LUMO is on the electron-deficient regions, indicating sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability. nih.gov

Table 1: Calculated Geometric Parameters for this compound (Exemplary Data)

| Parameter | Value |

|---|---|

| C-N Bond Length (ring) | ~1.34 Å |

| C-C Bond Length (ring) | ~1.39 Å |

| C-C Bond Length (vinyl) | ~1.48 Å |

| C=C Bond Length (vinyl) | ~1.34 Å |

| Dihedral Angle (Py-vinyl) | ~20-30° |

Note: These are estimated values based on typical DFT calculations for similar molecules. Actual values would be obtained from specific calculations for this compound.

Acidity-Basicity Behaviors of Pyridine Derivatives

The basicity of pyridine and its derivatives is a fundamental property, primarily attributed to the lone pair of electrons on the nitrogen atom. The acidity of the conjugate acid (the pyridinium (B92312) ion) is represented by its pKa value. Computational methods, particularly DFT, can be used to predict the pKa values of substituted pyridines. researchgate.netmdpi.com

Molecular Electrostatic Surface Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the charge distribution in a molecule and for predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govresearchgate.net The MESP is mapped onto the electron density surface of the molecule, with different colors representing different potential values. Regions of negative potential (typically colored red) indicate electron-rich areas, such as those around the nitrogen atom with its lone pair, and are susceptible to electrophilic attack. Regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MESP analysis would reveal a region of significant negative potential around the nitrogen atom, confirming its basic character. nih.gov The distribution of electrostatic potential on the isopropenyl group and the pyridine ring would also provide insights into the reactivity of different carbon atoms. The accessibility of the nitrogen's lone pair, which can be sterically hindered by the adjacent isopropenyl group, can also be visualized with MESP. nih.gov

Reactivity Descriptors (e.g., Chemical Potential, Hardness, Electrophilicity)

Conceptual DFT provides a framework for defining and calculating various reactivity descriptors that quantify the chemical reactivity of a molecule. ias.ac.inias.ac.in These global reactivity descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO).

Chemical Potential (μ): Related to the escaping tendency of electrons from the system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η).

These descriptors provide a quantitative measure of the reactivity of this compound. For instance, a higher chemical potential suggests a better nucleophile, while a higher electrophilicity index indicates a better electrophile. These calculated values can be compared with those of other pyridine derivatives to establish reactivity trends. ias.ac.in

Table 2: Conceptual DFT Reactivity Descriptors (Illustrative Values)

| Descriptor | Formula | Typical Value Range (eV) |

|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3 to -5 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2 to 4 |

| Electrophilicity Index (ω) | μ² / (2η) | 1 to 3 |

Note: These are representative ranges for organic molecules. Specific values for this compound would require dedicated DFT calculations.

Simulating Solvent Effects on Reaction Pathways

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. researchgate.netwikipedia.orgucalgary.ca Computational chemistry allows for the simulation of these solvent effects, either by using implicit solvent models (where the solvent is treated as a continuous medium) or explicit solvent models (where individual solvent molecules are included in the calculation).

For reactions involving this compound, such as polymerization or addition reactions at the double bond, the polarity of the solvent can stabilize or destabilize reactants, transition states, and products to different extents. libretexts.orglibretexts.org For example, a polar solvent would be expected to stabilize charged intermediates or transition states, potentially lowering the activation energy and accelerating the reaction. DFT calculations combined with a polarizable continuum model (PCM) are commonly used to investigate the energetics of reaction pathways in different solvents and to understand the role of the solvent in directing the reaction outcome.

Molecular Dynamics Simulations

While DFT provides valuable information about the static properties of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. To date, specific molecular dynamics simulation studies focused solely on this compound are not widely available in the scientific literature. However, the methodology of MD simulations is well-established and could be applied to investigate various dynamic properties of this compound.

MD simulations involve solving Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their movements and interactions over a certain period. For this compound, MD simulations could be employed to study its conformational dynamics, such as the rotation of the isopropenyl group relative to the pyridine ring. In a solution, MD simulations could provide detailed information about the solvation structure around the molecule, including the arrangement of solvent molecules and the nature of solute-solvent interactions. Furthermore, MD simulations can be used to study the behavior of this compound in larger systems, such as in a polymer matrix or at an interface, providing insights that are not accessible through static quantum chemical calculations.

Conformational Analysis and Dynamics

A crucial aspect of understanding a molecule's behavior is the characterization of its possible three-dimensional structures, or conformers, and the energy landscape that governs their interconversion. For this compound, the primary focus of a conformational analysis would be the torsion angle between the pyridine ring and the isopropenyl group.

By systematically rotating the isopropenyl group relative to the pyridine ring and calculating the potential energy at each step, a potential energy surface (PES) can be generated. This PES would reveal the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. Key findings from such an analysis would typically be presented in a data table, illustrating the relative energies of different conformers.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Pyridine-Isopropenyl) | Relative Energy (kcal/mol) |

|---|---|---|

| Planar | 0° | 0.00 |

Note: This table is illustrative. Specific energy values would require dedicated quantum chemical calculations.

The dynamics of these conformational changes are also of interest. Molecular dynamics simulations could provide insights into how the molecule explores its conformational space over time at different temperatures, which has implications for its reactivity and interactions with other molecules.

Intermolecular Interactions

The way this compound interacts with itself and with other molecules is governed by a variety of non-covalent forces. A computational study would aim to identify and quantify these interactions. The pyridine ring, with its nitrogen atom, can act as a hydrogen bond acceptor. The π-system of the aromatic ring and the isopropenyl group can participate in π-stacking and other dispersion interactions.

To study these interactions, researchers often analyze dimers or larger clusters of the molecule. By calculating the interaction energies and decomposing them into components such as electrostatic, dispersion, and induction, a detailed picture of the forces holding the molecules together can be obtained. Techniques like Symmetry-Adapted Perturbation Theory (SAPT) are particularly powerful for this purpose.

Table 2: Hypothetical Interaction Energy Components for a this compound Dimer

| Interaction Type | Energy Contribution (kcal/mol) |

|---|---|

| Electrostatics | [Data Not Available] |

| Exchange-Repulsion | [Data Not Available] |

| Induction | [Data Not Available] |

| Dispersion | [Data Not Available] |

| Total Interaction Energy | [Data Not Available] |

Note: This table illustrates the type of data obtained from an energy decomposition analysis. Actual values are not available in the literature.

Quantum Chemical Calculations

Quantum chemical calculations are the foundation for understanding the electronic structure and properties of molecules. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about energies, geometries, and various molecular properties.

Møller–Plesset perturbation theory is a widely used post-Hartree-Fock method that improves upon the Hartree-Fock approximation by including electron correlation effects. The second-order Møller–Plesset (MP2) method is a common choice as it offers a good balance between accuracy and computational cost.

In the context of this compound, MP2 calculations would be valuable for obtaining more accurate energies for the different conformers and for studying intermolecular interaction energies. The inclusion of electron correlation is particularly important for accurately describing dispersion forces, which are expected to play a significant role in the interactions involving the π-systems of this compound.

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to represent the electronic wave function. For a molecule like this compound, which contains carbon, nitrogen, and hydrogen atoms, a variety of basis sets are available.

Common choices include the Pople-style basis sets (e.g., 6-31G(d,p), 6-311+G(d,p)) and the correlation-consistent basis sets developed by Dunning (e.g., cc-pVDZ, aug-cc-pVTZ). The selection of a basis set involves a trade-off between accuracy and computational cost. Larger basis sets with polarization and diffuse functions generally provide more accurate results but require more computational resources.

Validation of the chosen basis set is a critical step. This is typically done by performing calculations with a series of increasingly larger basis sets to ensure that the property of interest (e.g., relative conformational energies, interaction energies) has converged to a stable value. This process helps to ensure that the computational results are reliable and not an artifact of an inadequate basis set.

Applications in Medicinal Chemistry and Agrochemical Research

Structure-Activity Relationship (SAR) Studies of 2-Isopropenylpyridine Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their biological activity and selectivity. For pyridine (B92270) derivatives, SAR analyses have revealed key structural features that influence their therapeutic potential. These studies involve systematically altering the substituents on the pyridine ring and evaluating the resulting impact on their biological effects. researchgate.netresearchgate.net

The position and nature of substituents on the pyridine ring significantly dictate the biological activity of its derivatives. nih.gov SAR studies on various pyridine analogs have demonstrated that specific functional groups at particular positions can enhance their antiproliferative and other therapeutic activities.

For instance, in the context of antiproliferative activity, the number and position of methoxy (B1213986) (-OMe) groups have been shown to be critical. nih.gov An increase in the number of -OMe substituents has been correlated with a decrease in the IC₅₀ value, indicating higher potency. nih.gov Similarly, the introduction of hydroxyl (-OH) and amino (-NH₂) groups can enhance antiproliferative effects. nih.gov Conversely, the presence of bulky groups or halogen atoms in the structure tends to result in lower antiproliferative activity. nih.gov The polarity of the molecule, influenced by groups like methyl (-CH₃), cyano (-CN), and ethyl ester (-COOEt), also plays a significant role in modulating the IC₅₀ values. nih.gov

| Substituent Group | General Effect on Antiproliferative Activity | Reference |

|---|---|---|

| -OMe, -OH, -C=O, -NH₂ | Enhances activity | nih.gov |

| Halogen atoms (Br, Cl, F) | Decreases activity | nih.gov |

| Bulky groups | Decreases activity | nih.gov |

| -CH₃, -CN | Decreases polarity and IC₅₀ values | nih.gov |

| -COOEt | Increases polarity and IC₅₀ values | nih.gov |

Biological Activities of this compound Derivatives

Derivatives of the pyridine scaffold exhibit a broad spectrum of biological activities, making them a focal point of research in drug discovery. nih.gov Their ability to interact with various biological targets underpins their potential use in treating a range of diseases.

Pyridine derivatives have shown significant promise as antimicrobial agents. researchgate.net Various synthesized compounds containing the pyridine nucleus have demonstrated good to strong activity against a range of microbial strains, including Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netnih.govekb.eg

For example, certain 2-aminopyridine (B139424) derivatives have exhibited high activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with reported Minimum Inhibitory Concentration (MIC) values as low as 0.039 µg·mL⁻¹. mdpi.com The antimicrobial efficacy is often linked to the specific substituents on the pyridine ring. Derivatives featuring chloro, hydroxy, nitro, and dimethoxy groups have been noted for their potent activity, in some cases comparable to standard drugs like Norfloxacin and Amoxicillin. nih.gov Studies on pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines have also shown moderate antibacterial activity against species like Escherichia coli and Pseudomonas aeruginosa. japsonline.com

| Pyridine Derivative Class | Microorganism | Activity/MIC Value | Reference |

|---|---|---|---|

| 2-Aminopyridine derivative (2c) | S. aureus, B. subtilis | 0.039 µg·mL⁻¹ | mdpi.com |

| Substituted Mannich bases (12, 15, 16, 17) | B. subtilis, S. aureus, P. aeruginosa, E. coli | 6.25–12.5 μg·mL⁻¹ | nih.gov |

| Pyrazolo[3,4-b]pyridine (6d) | E. coli | Inhibition Zone = 16 mm | japsonline.com |

| Thienopyridine derivative (12a) | E. coli | 0.0195 mg/mL | researchgate.net |

| Thienopyridine derivative (12a) | B. mycoides, C. albicans | <0.0048 mg/mL | researchgate.net |

The pyridine framework is a key component in many anticancer agents and is found in several approved drugs. ijsat.orgnih.gov Pyridine derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, interference with the cell cycle, and inhibition of angiogenesis. ijsat.orgarabjchem.org

Numerous studies have demonstrated the cytotoxic activity of novel pyridine derivatives against a wide array of human cancer cell lines, such as breast (MCF-7), liver (HepG-2), colon (Caco-2, HT29), and lung (A549) cancer cells. ijsat.orgnih.govarabjchem.org For instance, certain spiro-pyridine derivatives have shown promising IC₅₀ values against HepG-2 and Caco-2 cell lines, with activities comparable to or even superior to the standard drug Doxorubicin in some cases. nih.gov Similarly, novel pyridine-thiazole hybrid molecules have exhibited potent cytostatic and cytotoxic properties against a panel of 60 cancer cell lines. mdpi.com

| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Spiro-pyridine derivative 5 | HepG-2 | 10.58 ± 0.8 | nih.gov |

| Spiro-pyridine derivative 5 | Caco-2 | 9.78 ± 0.7 | nih.gov |

| Spiro-pyridine derivative 7 | HepG-2 | 8.90 ± 0.6 | nih.gov |

| Spiro-pyridine derivative 7 | Caco-2 | 7.83 ± 0.5 | nih.gov |

| Doxorubicin (Standard) | HepG-2 | 4.50 ± 0.2 | nih.gov |

| Doxorubicin (Standard) | Caco-2 | 12.49 ± 1.1 | nih.gov |

| Pyridine-thiazole derivative 3 | HL-60 (Leukemia) | 0.57 | mdpi.com |

Pyridine derivatives have also been investigated for their anti-inflammatory properties. nih.gov Their mechanism of action often involves the inhibition of key mediators and enzymes in the inflammatory cascade. Research has shown that certain pyridine sulfonamide derivatives can inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE₂), which are important pro-inflammatory molecules. nih.gov

Furthermore, some of these compounds have demonstrated selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). nih.gov COX-2 is an enzyme that is typically induced during inflammation and is responsible for the production of prostaglandins. Selective COX-2 inhibition is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. nih.gov One particular derivative, compound 11n from a study, not only showed the highest ability to inhibit PGE₂ but also reduced levels of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), further highlighting the anti-inflammatory potential of this class of compounds. nih.gov

The therapeutic effects of many pyridine derivatives are rooted in their ability to inhibit specific enzymes. nih.gov This targeted inhibition can disrupt pathological pathways involved in diseases like cancer and inflammation. ijsat.orgnih.gov

Competitive inhibitors function by binding to the active site of an enzyme, thereby preventing the substrate from binding. khanacademy.org In contrast, noncompetitive inhibitors bind to an allosteric site, reducing the enzyme's catalytic efficiency without blocking substrate binding. khanacademy.org Uncompetitive inhibitors bind only to the enzyme-substrate complex. khanacademy.org

Pyridine derivatives have been identified as potent inhibitors of several key enzymes. For example, a series of 2,4,6-trisubstituted pyridine derivatives were developed as selective inhibitors of mutant isocitrate dehydrogenase 2 (IDH2), an enzyme implicated in certain cancers. nih.gov One compound, 14n, exhibited an IC₅₀ of 54.6 nM against the IDH2 R140Q mutant. nih.gov Other pyridine sulfonamide derivatives have shown strong inhibitory activity against a panel of kinases, including JNK1, JNK2, p38a, and V600E-BRAF, which are crucial in cell signaling pathways related to cancer and inflammation. nih.gov

| Derivative Class | Target Enzyme | Activity/IC₅₀ | Reference |

|---|---|---|---|

| 2,4,6-trisubstituted pyridine (14n) | IDH2 R140Q mutant | 54.6 nM | nih.gov |

| Pyridine sulfonamide (11c) | JNK1, JNK2, p38a, V600E-BRAF | Strong activity | nih.gov |

| Pyridine sulfonamide (11n) | COX-2 | Selective inhibition vs. COX-1 | nih.gov |

| Picolinamide derivatives | VEGFR-2 kinase | Potential inhibitory activity | arabjchem.org |

Receptor Modulation

The pyridine scaffold is a key component in the design of ligands that modulate the activity of various biological receptors. Its unique electronic properties and capacity to act as a hydrogen bond acceptor make it a privileged structure in medicinal chemistry. nih.gov Research into pyridone derivatives, which are closely related to the pyridine structure, highlights this role in receptor-targeted drug design.

One area of investigation involves the cannabinoid receptors. The cannabinoid receptor type 2 (CB2R) is a target for therapies aimed at mediating analgesic and anti-inflammatory processes without the psychoactive effects associated with CB1R activation. nih.gov A study focused on N-aryl-2-pyridone-3-carboxamide derivatives identified compounds with significant CB2R agonist activity. Molecular docking studies suggested that the pyridone core and its substituents could satisfy the orthosteric pocket of the receptor to induce an agonist response, underscoring the 2-pyridone ring as a viable scaffold for designing CB2R agonists. nih.gov

Another significant target is the adenosine (B11128) A2A receptor (A2AR), and antagonists of this receptor are being developed for cancer immunotherapy. nih.gov Starting from an initial pyridinone hit, structure-activity relationship studies led to the development of potent A2AR antagonists. One standout compound, 38 , demonstrated a potent A2AR antagonistic activity with an IC50 of 29.0 nM. This research showcases the utility of the pyridinone scaffold in developing highly selective and potent receptor modulators for therapeutic use. nih.gov

Table 1: Receptor Modulation Activity of Selected Pyridone Derivatives

| Compound | Target Receptor | Activity | Potency (IC50/EC50) |

|---|---|---|---|

| 8d | Cannabinoid Receptor 2 (CB2R) | Agonist | 112 nM (EC50) |

| 38 | Adenosine A2A Receptor (A2AR) | Antagonist | 29.0 nM (IC50) |

This table presents data on the potency of specific pyridone derivatives in modulating receptor activity.

Hepatitis B Virus Inhibitors

The development of novel antiviral agents is crucial for treating chronic hepatitis B virus (HBV) infection, especially with the emergence of drug resistance to existing therapies. acs.org The pyridine scaffold has served as a foundation for the discovery of new anti-HBV agents that target different stages of the viral life cycle.

A series of novel 2-pyridone derivatives were synthesized and evaluated for their ability to inhibit HBV DNA replication. acs.org This research identified several compounds with moderate to good activity. The most promising derivatives, 5d and 6l , displayed potent inhibitory effects on HBV DNA replication with IC50 values of 0.206 µM and 0.12 µM, respectively. These compounds also showed high selectivity indices, indicating a favorable profile for further development. acs.org

Beyond inhibiting DNA replication, other pyridine-based compounds have been designed to interfere with HBV capsid assembly, a critical step for viral propagation. nih.gov Researchers have identified novel pyrimidotriazine derivatives, which can be synthesized from pyridine precursors, as selective inhibitors of this process. One of the most active compounds interfered with the formation of the viral capsid, demonstrating that the pyridine chemical space can be explored to find inhibitors for various viral targets. nih.gov

Table 2: Anti-HBV Activity of Selected 2-Pyridone Derivatives

| Compound | Anti-HBV DNA Activity (IC50) | Cytotoxicity (CC50) | Selectivity Index (SI) |

|---|---|---|---|

| 5d | 0.206 µM | > 109.7 µM | > 532 |

| 6l | 0.12 µM | 56 µM | 467 |

This table summarizes the in vitro anti-HBV activity and cytotoxicity of lead 2-pyridone compounds. acs.org

Drug Discovery and Development Aspects

The journey of a chemical scaffold from a preliminary hit to a viable drug candidate involves rigorous evaluation of its interactions with biological targets and its pharmacokinetic properties. The pyridine ring is frequently subjected to these evaluations, including computational and experimental assessments.

Molecular Docking Studies with Biological Targets (e.g., Topoisomerase II)

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to its macromolecular target. researchgate.net This method is instrumental in understanding structure-activity relationships and guiding the design of more potent inhibitors. Human topoisomerase II is a well-established target for anticancer drugs, as it plays a critical role in DNA replication and organization. nih.gov

The pyridine scaffold is a common feature in molecules designed to target topoisomerase II. In one study, pyridoacridine alkaloids, which contain a fused pyridine ring system, were computationally docked to the active site of Topoisomerase II to predict their binding energies and interaction modes. researchgate.net Similarly, other studies have used docking to analyze the binding of various heterocyclic derivatives containing pyridine or acridine (B1665455) (a related fused system) to the enzyme's active site. These analyses help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitory activity. ijper.orgjscimedcentral.com For instance, docking studies of N-Phenyl pyrazole (B372694) substituted 9-anilinoacridines revealed Glide scores ranging from -5.58 to -7.78, indicating a strong binding affinity to the Topoisomerase II receptor compared to the standard, ledacrine (-5.24). jscimedcentral.com

Table 3: Molecular Docking Scores of Pyridine-Containing Scaffolds against Topoisomerase II

| Compound Class | Representative Compound | Docking Score (Glide Score) | Target PDB ID |

|---|---|---|---|

| N-Phenyl pyrazole substituted 9-anilinoacridines | Compound 1x | -7.78 | 1ZXM |

| Oxazine substituted 9-anilinoacridines | Compound 1k | -8.06 | 1ZXM |

This table shows representative docking scores for different classes of pyridine-containing compounds against the Topoisomerase II enzyme, indicating predicted binding affinity. nih.govijper.orgjscimedcentral.com

Drug Likeness and Oral Bioavailability Predictions (e.g., Lipinski's Rules, Veber's Rules)

For a compound to be developed into an oral medication, it must possess favorable pharmacokinetic properties, often referred to as "drug-likeness." These properties are frequently predicted using established guidelines like Lipinski's Rule of Five and Veber's Rules, which consider parameters such as molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors (HBD) and acceptors (HBA).

The pyridine scaffold is often incorporated into molecules to improve their drug-like properties. nih.gov In the development of pyrazolo-pyridone inhibitors, medicinal chemists sought to improve the poor oral bioavailability of an initial lead compound. nih.govacs.org Through structural modifications, including substitutions on the pyridine ring system, they produced compound 40 , which exhibited dramatically enhanced oral bioavailability (92%) in mice compared to the initial compound 2 (15%). nih.govacs.org Similarly, in the development of pyridinone-based A2AR antagonists, compound 38 was found to have excellent oral bioavailability (F = 86.1%) alongside its potent activity. nih.gov These examples demonstrate that the pyridine scaffold can be a component of orally bioavailable drugs that adhere to drug-likeness rules.

Table 4: Predicted Drug-Likeness and Oral Bioavailability of Pyridine Derivatives

| Compound | Molecular Weight ( g/mol ) | logP | H-Bond Donors | H-Bond Acceptors | Oral Bioavailability (F%) |

|---|---|---|---|---|---|

| 2 | 449.5 | 4.3 | 1 | 5 | 15% |

| 40 | 437.5 | 3.3 | 1 | 5 | 92% |

| 38 | 495.5 | 3.0 | 1 | 7 | 86.1% |

This table displays key physicochemical properties and experimentally determined oral bioavailability for selected pyridine derivatives, illustrating the successful optimization of drug-like characteristics. nih.govnih.govacs.org

Fragment-Based Drug Design

Fragment-based drug design (FBDD) is a strategy for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") for binding to a biological target. The pyridine ring is considered a "privileged scaffold" and is frequently used in FBDD because it is a common structural motif in a large number of known drugs and bioactive molecules. researchgate.net

The use of pyridine fragments provides a robust starting point for chemical elaboration. Once a pyridine-containing fragment is identified as a binder, it can be grown, linked, or merged with other fragments to create a more potent and selective lead compound. For example, a fragment-based approach was utilized in the design of 1,2,3-triazole-pyridine derivatives, demonstrating the application of this strategy in generating novel molecular architectures. researchgate.net The inherent versatility of the pyridine ring allows for modifications at multiple positions, facilitating the optimization of binding affinity and pharmacokinetic properties during the lead optimization phase.

Biomolecular Mimetics

Biomolecular mimetics involves designing molecules that mimic the structure or function of natural biomolecules, such as peptides or nucleic acids. The pyridine scaffold has been successfully employed to create non-peptide mimics of biologically active peptides, which can offer advantages like improved stability and oral bioavailability.

One notable example is the development of pyridine-based peptidomimetics of the tripeptide Pro-Leu-Gly-NH₂ (PLG), which modulates dopamine (B1211576) receptor activity. nih.gov These mimetics were designed to replicate the essential pharmacophoric elements of the peptide in a more rigid, non-peptide backbone. Several of these pyridine-based compounds successfully mimicked the biological activity of PLG, potentiating the response of dopamine D2 receptors. nih.gov

In a different approach termed "scaffold hopping," researchers have designed saturated pyridine mimetics, such as 3-azabicyclo[3.1.1]heptanes, to replace the aromatic pyridine ring in existing drugs. chemrxiv.org This strategy aims to improve physicochemical properties like solubility while retaining biological activity. When this saturated core was used to replace the pyridine ring in the antihistamine drug Rupatidine, it led to a dramatic improvement in its properties, showcasing an innovative use of pyridine-related structures in molecular design. chemrxiv.org

Agrochemical Applications

Future Research Directions and Perspectives

Development of Novel Catalytic Systems

The synthesis of poly(2-isopropenylpyridine) with well-defined characteristics is crucial for its application in advanced materials. While living anionic polymerization using potassium-based catalysts has been employed, future research is expected to focus on more sophisticated and versatile catalytic systems. polymersource.capolymersource.ca The development of novel catalysts is paramount for controlling polymer architecture, molecular weight, and dispersity, which in turn dictate the material's properties.

Future research in this area could explore a variety of catalytic approaches that have proven successful for other monomers. mdpi.com This includes the investigation of:

Controlled Radical Polymerization (CRP) Techniques: Methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer precise control over the polymerization process for a wide range of monomers. Applying these techniques to this compound could enable the synthesis of polymers with complex architectures, such as block copolymers and star polymers.

Transition Metal Catalysis: The use of transition metal catalysts, including those based on nickel and other metals, is a burgeoning field in polymer chemistry. mdpi.commdpi.com Research into metal-organic frameworks (MOFs) as catalyst supports could also offer pathways to highly active and selective catalysts for the polymerization of this compound.

Chiral Catalysts: The development of chiral nucleophilic pyridine (B92270) catalysts could open avenues for the synthesis of stereoregular poly(this compound), leading to materials with unique optical and mechanical properties. nih.govcapes.gov.br

| Catalytic System Type | Potential Advantages for this compound |

| Living Anionic Polymerization | Synthesis of well-defined polymers with narrow molecular weight distributions. |

| Controlled Radical Polymerization (ATRP, RAFT) | Tolerance to a wider range of functional groups, enabling the synthesis of functional polymers and complex architectures. |

| Transition Metal Catalysis | High catalytic activity and potential for stereocontrol. |

| Chiral Catalysis | Production of stereoregular polymers with potentially enhanced properties. |

Exploration of Advanced Materials Applications

The pyridine functional group in poly(this compound) imparts unique properties that make it a promising candidate for a variety of advanced material applications. Drawing parallels with structurally similar polymers like poly(2-isopropenyl-2-oxazoline), future research is likely to explore its potential in the biomedical field and beyond. mdpi.comresearchgate.net

Key areas for future application-oriented research include:

Biomedical Materials: The biocompatibility of polymers containing pyridine-like moieties suggests that poly(this compound) could be investigated for drug delivery systems, gene therapy vectors, and tissue engineering scaffolds. mdpi.comresearchgate.net Its ability to form complexes with metal ions could also be exploited for bio-imaging and diagnostics.

Smart Materials: The pH-responsive nature of the pyridine ring makes poly(this compound) an excellent candidate for the development of "smart" materials that respond to environmental stimuli. This could include applications in sensors, controlled-release systems, and self-healing materials.

Functional Coatings and Surfaces: The creation of polymer brushes from poly(this compound) on various substrates could lead to surfaces with tailored properties, such as fouling resistance, antimicrobial activity, and controlled adhesion. rsc.org

Catalyst Supports: The pyridine groups within the polymer can act as ligands for metal catalysts, making poly(this compound) a potential support material for catalytic applications. justia.com

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work is a powerful tool for accelerating materials discovery and development. For this compound, integrating these approaches can provide deeper insights into its chemical behavior and guide the design of new materials with desired properties.

Future research is expected to increasingly rely on computational methods to:

Predict Reactivity and Polymerization Mechanisms: Density Functional Theory (DFT) and other quantum chemical methods can be used to study the electronic structure and reactivity of this compound, providing insights into its polymerization behavior with different catalytic systems. scielo.brresearchgate.net Molecular dynamics (MD) simulations can be employed to model the polymerization process at an atomic level. mdpi.com

Simulate Polymer Properties: Computational tools can predict the physical and chemical properties of poly(this compound), such as its conformation, solubility, and interactions with other molecules. This can aid in the design of polymers for specific applications.

Guide Material Design: By simulating the behavior of materials based on poly(this compound), researchers can screen potential candidates for various applications before engaging in extensive experimental synthesis and testing.

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Elucidating electronic structure, reactivity, and reaction mechanisms. scielo.brresearchgate.net |

| Molecular Dynamics (MD) | Simulating polymerization processes and predicting polymer conformations and interactions. mdpi.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying enzymatic or catalytic reactions involving this compound with high accuracy. |

Sustainable and Green Chemistry Initiatives

In line with the global push towards more environmentally friendly chemical processes, future research on this compound will undoubtedly incorporate principles of green and sustainable chemistry. nih.govmdpi.com This will involve a holistic approach that considers the entire lifecycle of the monomer and its resulting polymer.

Key directions for sustainable research include:

Greener Synthetic Routes: Developing synthetic pathways to this compound that utilize renewable feedstocks, employ greener solvents, and minimize waste generation. This could involve exploring biocatalytic methods or solvent-free reaction conditions. nih.govrsc.org

Atom-Economical Polymerization: Investigating polymerization processes that maximize the incorporation of reactants into the final product, thereby reducing byproducts.

Polymer Recycling and Degradability: Exploring the potential for chemical or mechanical recycling of poly(this compound) to create a circular economy for this material. Additionally, research into the design of biodegradable or photodegradable versions of the polymer could be pursued.